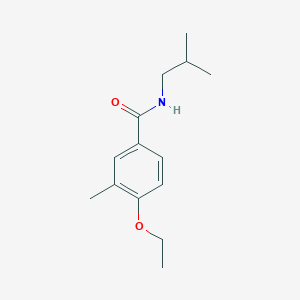

4-ethoxy-N-isobutyl-3-methylbenzamide

Beschreibung

4-Ethoxy-N-isobutyl-3-methylbenzamide is a benzamide derivative characterized by an ethoxy group at the 4-position, a methyl group at the 3-position, and an isobutylamide substituent at the nitrogen atom. Benzamides are widely studied for their diverse pharmacological and material science applications, often serving as intermediates or bioactive molecules.

Eigenschaften

IUPAC Name |

4-ethoxy-3-methyl-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-17-13-7-6-12(8-11(13)4)14(16)15-9-10(2)3/h6-8,10H,5,9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSTWLKJHAXXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)

- Structure : Features an ethoxy linker between the phenyl ring and a 3-methylisoxazole group, with an ethyl ester at the benzoate position.

- Comparison: Unlike 4-ethoxy-N-isobutyl-3-methylbenzamide, I-6473 lacks an amide group and instead has an ester moiety, which may reduce metabolic stability. The ethoxy linker in I-6473 could increase conformational flexibility compared to the rigid benzamide core of the target compound .

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (3j)

- Structure : Contains a methoxy group at the 4-position and a hydroxy group at the 3-position, with an N,N-dimethylamide substituent.

- Comparison: The methoxy group in 3j is less lipophilic than the ethoxy group in the target compound, which may reduce membrane permeability. The hydroxy group at the 3-position could participate in hydrogen bonding, a feature absent in the target compound .

2-Ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide

- Structure : Incorporates a thiazole ring linked to a 4-isobutylphenyl group, with an ethoxy group at the 2-position of the benzamide.

- Comparison: The ethoxy group’s positional isomerism (2- vs. 4-) may alter electronic distribution and steric interactions. The isobutyl group in this analog is attached to a phenyl ring rather than the amide nitrogen, which could influence solubility and bioavailability .

Physicochemical and Pharmacological Implications

A hypothetical comparison of key properties is outlined below, based on structural analogs:

Key Observations :

- The target compound’s ethoxy and isobutylamide groups likely confer higher lipophilicity than 3j but lower than the thiazol-2-yl analog.

- The absence of heterocycles in the target compound may limit polar interactions compared to I-6473 and the thiazole-containing analog.

Research Findings and Limitations

While direct pharmacological data for this compound are scarce, studies on analogs suggest:

- Metabolic Stability : Ethoxy groups generally enhance resistance to oxidative metabolism compared to methoxy groups .

- Bioactivity : Isobutylamide moieties in benzamides have been associated with improved selectivity in protease inhibition due to steric effects .

Limitations : The lack of head-to-head experimental comparisons necessitates cautious interpretation. Further studies are required to validate these hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.